![molecular formula C18H17ClN2O2 B5186277 3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5186277.png)
3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(4-chlorophenyl)ethyl]amino}-1-phenyl-2,5-pyrrolidinedione, commonly known as CPEP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of pharmacology. CPEP belongs to the class of pyrrolidinedione derivatives and is known for its unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of CPEP is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. CPEP has been shown to bind to certain receptors in the brain, including the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception, inflammation, and cell growth.
Biochemical and Physiological Effects
CPEP has been shown to exhibit a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-tumor effects. Moreover, CPEP has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of drugs for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPEP in laboratory experiments is its unique chemical structure, which makes it a promising candidate for drug development. Moreover, CPEP has been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for studying various physiological processes. However, one of the main limitations of using CPEP in laboratory experiments is its complex synthesis process, which requires the use of various reagents and solvents.
Direcciones Futuras
There are several future directions for the study of CPEP, including the development of drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, CPEP has been shown to exhibit anti-tumor effects, making it a promising candidate for the development of drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of CPEP and its potential applications in the field of pharmacology.
Métodos De Síntesis
The synthesis of CPEP involves a multistep process that requires the use of various reagents and solvents. The most common method for synthesizing CPEP involves the condensation of 4-chlorophenylethylamine with 2,5-pyrrolidinedione in the presence of a suitable catalyst. The resulting product is then purified using chromatography techniques to obtain pure CPEP.
Aplicaciones Científicas De Investigación
CPEP has been extensively studied in the field of pharmacology due to its potential applications as a drug candidate. The compound has been shown to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. Moreover, CPEP has been shown to have a high affinity for certain receptors in the brain, making it a promising candidate for the development of drugs for the treatment of neurological disorders.
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-8-6-13(7-9-14)10-11-20-16-12-17(22)21(18(16)23)15-4-2-1-3-5-15/h1-9,16,20H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPSIMCQRQXJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N'-[1-(2,5-dichlorophenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5186198.png)
![N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5186211.png)
![2-(4-biphenylyl)-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5186216.png)
![4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5186220.png)
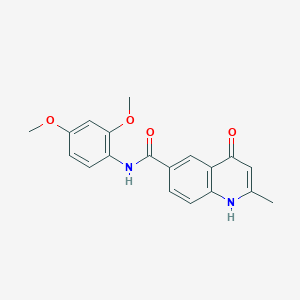
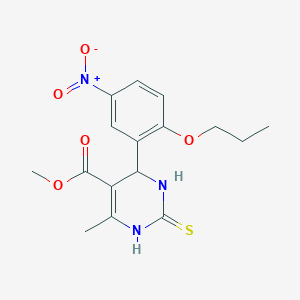
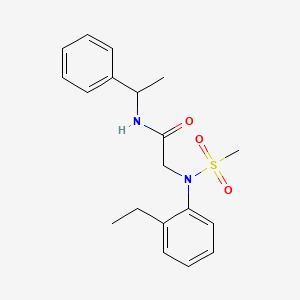
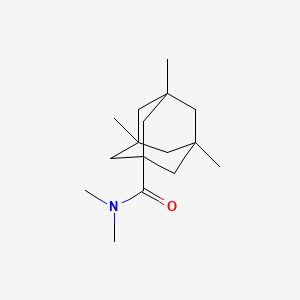
![2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B5186266.png)
![3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5186272.png)

![2-(4-chlorobenzyl)-6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5186289.png)
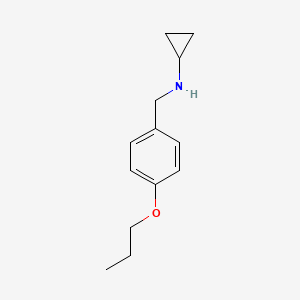
![methyl 4-({4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinyl}methyl)benzoate](/img/structure/B5186303.png)